Cbz-Gly-Gly-DL-Arg-AMC
Description
Structure
2D Structure
Properties
Molecular Formula |
C28H33N7O7 |
|---|---|
Molecular Weight |
579.6 g/mol |
IUPAC Name |
benzyl N-[2-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C28H33N7O7/c1-17-12-25(38)42-22-13-19(9-10-20(17)22)34-26(39)21(8-5-11-31-27(29)30)35-24(37)15-32-23(36)14-33-28(40)41-16-18-6-3-2-4-7-18/h2-4,6-7,9-10,12-13,21H,5,8,11,14-16H2,1H3,(H,32,36)(H,33,40)(H,34,39)(H,35,37)(H4,29,30,31) |
InChI Key |
SXTGIAYWYXVNLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Enzymatic Recognition and Substrate Specificity of Cbz Gly Gly Dl Arg Amc
Thrombin (FIIa) Specificity
Thrombin (Factor IIa) is a key serine protease in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin. The interaction of thrombin with various substrates, both natural and synthetic, is a critical area of study for understanding hemostasis and thrombosis.
Cleavage by Human Thrombin
Cbz-Gly-Gly-Arg-AMC is a well-established fluorogenic substrate for human thrombin. The enzyme recognizes and cleaves the peptide bond between the arginine (Arg) residue and the AMC moiety. This cleavage liberates the AMC fluorophore, resulting in a measurable increase in fluorescence, which is directly proportional to the rate of substrate hydrolysis.
Kinetic studies have quantified the efficiency of this cleavage. Research by van Berkel et al. determined the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the hydrolysis of Cbz-Gly-Gly-Arg-AMC by human thrombin. These parameters provide insight into the affinity of the enzyme for the substrate and its turnover rate. A study reported a Km value of 210 ± 30 µM and a kcat of 0.6 ± 0.0 s⁻¹ for this interaction nih.gov.
Thrombin Active Site Interactions with Cbz-Gly-Gly-DL-Arg-AMC
The specificity of thrombin for its substrates is dictated by the architecture of its active site, which includes a catalytic triad (B1167595) and several substrate-binding subsites (S-sites). The P1 arginine residue of this compound is a primary determinant for thrombin recognition, fitting into the deep, negatively charged S1 specificity pocket of the enzyme. This pocket contains an aspartic acid residue (Asp189) at its base, which forms a salt bridge with the positively charged guanidinium (B1211019) group of the arginine side chain.
The N-terminal carbobenzoxy (Cbz) protecting group of the substrate also plays a role in the interaction. It has been suggested that the bulky, hydrophobic Cbz group may not be an optimal fit for the active site of thrombin, potentially leading to a slower rate of hydrolysis compared to unprotected peptide substrates. Indeed, studies have shown that removing the Cbz group to yield H-Gly-Gly-Arg-AMC results in a significant improvement in kinetic parameters, with both Km and kcat values increasing nih.gov. This suggests that while the core peptide sequence is recognized, modifications at the N-terminus can modulate the efficiency of binding and catalysis. The Gly-Gly spacer in the substrate is thought to provide optimal spacing between the Cbz group and the scissile bond, which can enhance thrombin specificity compared to substrates with different spacers.
Substrate Selectivity within the Coagulation Cascade
An ideal synthetic substrate should exhibit high selectivity for its target enzyme to avoid cross-reactivity with other proteases present in a biological sample. Thrombin is part of the complex coagulation cascade, which involves numerous other serine proteases such as Factor Xa (FXa), Factor IXa, and Factor VIIa.
The selectivity of Cbz-Gly-Gly-Arg-AMC for thrombin has been evaluated against other coagulation factors. In a comparative kinetic analysis, the catalytic efficiency (kcat/Km) of thrombin for Cbz-Gly-Gly-Arg-AMC was compared to that of Factor Xa. The results demonstrated a degree of selectivity, with thrombin showing a higher catalytic efficiency for this substrate than Factor Xa nih.gov. Specifically, the kcat/Km for thrombin was 0.003 µM⁻¹s⁻¹, while for Factor Xa it was 0.001 µM⁻¹s⁻¹ nih.gov. This indicates that while Factor Xa can cleave the substrate, it does so less efficiently than thrombin.
Trypsin and Trypsin-like Serine Proteases
Trypsin and trypsin-like serine proteases are a broad family of enzymes that share a similar catalytic mechanism and a preference for cleaving peptide bonds C-terminal to basic amino acid residues like arginine and lysine.
Hydrolysis by Human Trypsin
Cbz-Gly-Gly-Arg-AMC is also readily hydrolyzed by human trypsin. Similar to thrombin, trypsin's S1 specificity pocket contains a key aspartate residue that interacts favorably with the P1 arginine of the substrate. The enzyme cleaves the Arg-AMC bond, releasing the fluorophore. While it is widely acknowledged as a trypsin substrate, specific kinetic parameters (Km and kcat) for the hydrolysis of Cbz-Gly-Gly-Arg-AMC by purified human trypsin are not extensively reported in the reviewed literature. The general mechanism involves the binding of the arginine side chain into the S1 pocket, stabilized by electrostatic interactions, followed by the catalytic action of the serine protease triad.
Evaluation with Other Trypsin-like Proteases (e.g., TMPRSS2, Matriptase)
The utility of Cbz-Gly-Gly-Arg-AMC extends to the study of other trypsin-like serine proteases that are of significant biological interest.
Matriptase , another transmembrane serine protease, is involved in tissue remodeling and cancer progression. It exhibits trypsin-like specificity, and Cbz-Gly-Gly-Arg-AMC has been identified as a substrate for this enzyme. Detailed kinetic parameters for the cleavage of Cbz-Gly-Gly-Arg-AMC by matriptase are not consistently reported in the surveyed scientific literature, though its activity with similar arginine-containing AMC substrates has been characterized.
Comparative Specificity with Alternative Substrates
The utility of Cbz-Gly-Gly-L-Arg-AMC as a substrate is best understood in the context of its specificity compared to other fluorogenic and chromogenic substrates for a given enzyme. Enzymes often exhibit preferences for specific amino acid sequences flanking the cleavage site. For instance, while Cbz-Gly-Gly-L-Arg-AMC is a substrate for several proteases, its efficiency of cleavage can vary significantly compared to substrates with different peptide sequences.
For trypsin-like serine proteases, which cleave after basic amino acid residues like arginine and lysine, a variety of substrates have been developed to probe their specific activities. The choice of amino acids at the P2 and P3 positions (the residues preceding the P1 arginine) can greatly influence the kinetic parameters of the reaction.
Urokinase-Type Plasminogen Activator
Urokinase-type plasminogen activator (uPA) is a serine protease that plays a crucial role in fibrinolysis through the conversion of plasminogen to plasmin. It is known to cleave the peptide bond on the carboxyl side of arginine residues. Cbz-Gly-Gly-L-Arg-AMC has been identified as a fluorogenic substrate for uPA, allowing for the direct assay of its activity. hzdr.deresearchgate.netevitachem.comechelon-inc.com
The specificity of uPA has been explored using various synthetic substrates. While both uPA and tissue-type plasminogen activator (tPA) cleave after arginine, they exhibit different preferences for the preceding amino acids. uPA shows a preference for small polar amino acids like threonine and serine at the P3 position. nih.gov Studies comparing different peptide substrates have shown that uPA can hydrolyze a range of synthetic peptides, but with varying efficiencies. nih.gov For example, a study comparing chromogenic substrates revealed differences in amidolytic activity between high and low molecular weight urokinase. hzdr.de
Tissue-Type Plasminogen Activator
Tissue-type plasminogen activator (tPA) is another key serine protease in the fibrinolytic system. Similar to uPA, tPA activates plasminogen by cleaving an Arg-Val bond. Cbz-Gly-Gly-L-Arg-AMC is also recognized and cleaved by tPA. hzdr.deresearchgate.netevitachem.comechelon-inc.com
However, the substrate specificity of tPA differs from that of uPA. In contrast to uPA, tPA displays a preference for aromatic amino acids such as phenylalanine and tyrosine at the P3 position. nih.gov Kinetic studies have shown that tPA is a highly specific protease, with its activity being significantly enhanced in the presence of fibrin. nih.gov While it can cleave small synthetic substrates like Cbz-Gly-Gly-L-Arg-AMC, its catalytic efficiency is considerably lower than for its natural substrate, plasminogen, especially in the absence of fibrin. nih.gov Comparative studies with chromogenic substrates have indicated that tPA can exhibit weaker amidolytic activity towards certain synthetic peptides compared to urokinase. hzdr.de
Factor Xa (FXa) Cleavage Characteristics
Factor Xa (FXa) is a critical serine protease in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. It exhibits a high degree of specificity, preferentially cleaving after an arginine residue within the sequence Ile-Glu-Gly-Arg. sigmaaldrich.com The bulky and hydrophobic benzyloxycarbonyl (Z or Cbz) group in substrates like Cbz-Gly-Gly-L-Arg-AMC can mimic natural protein substrates, enhancing binding affinity for trypsin-like serine proteases such as Factor Xa. researchgate.net
While the Gly-Gly-Arg sequence of Cbz-Gly-Gly-L-Arg-AMC does not perfectly match the canonical FXa recognition site, it can still serve as a substrate, likely due to the dominant role of the P1 arginine. The efficiency of cleavage, however, is expected to be lower than that of substrates containing the full recognition sequence. Comparative studies of various fluorogenic substrates for FXa have been conducted to develop sensitive and specific assays for monitoring anticoagulant therapy. embopress.orgmedchemexpress.com
Investigation of Cysteine Proteases (e.g., Cathepsin B) with Arg-AMC Conjugates
Cathepsin B is a lysosomal cysteine protease that can also exhibit activity at neutral pH. Its substrate specificity is complex and pH-dependent. While this compound is not a primary substrate for Cathepsin B, related Arg-AMC conjugates are widely used to study its activity.
Specifically, Z-Arg-Arg-AMC is a well-established fluorogenic substrate for the endopeptidase activity of Cathepsin B, showing optimal activity at a neutral pH. nih.govthermofisher.com In contrast, another commonly used substrate, Z-Phe-Arg-AMC, is also cleaved by Cathepsin B but is not specific, as it is also a substrate for other cathepsins like Cathepsin L. nih.govacs.orgmonash.eduescholarship.orgresearchgate.net The specificity of these substrates is a critical consideration in assaying Cathepsin B activity in complex biological samples. Recent research has focused on developing more specific substrates, such as Z-Nle-Lys-Arg-AMC, which shows high specificity for Cathepsin B over other cysteine cathepsins across a broad pH range. nih.govacs.orgmonash.eduescholarship.orgresearchgate.net
Below is a data table summarizing the kinetic parameters of Cathepsin B with various substrates.
| Substrate | pH | kcat/Km (M⁻¹s⁻¹) | Source |
| Z-Nle-Lys-Arg-AMC | 7.2 | High | nih.govacs.orgmonash.eduescholarship.orgresearchgate.net |
| Z-Nle-Lys-Arg-AMC | 4.6 | High | nih.govacs.orgmonash.eduescholarship.orgresearchgate.net |
| Z-Arg-Arg-AMC | 7.2 | Lower than Z-Nle-Lys-Arg-AMC | nih.govacs.orgmonash.eduescholarship.orgresearchgate.net |
| Z-Arg-Arg-AMC | 4.6 | Lower than Z-Nle-Lys-Arg-AMC | nih.govacs.orgmonash.eduescholarship.orgresearchgate.net |
| Z-Phe-Arg-AMC | 7.2 | High | nih.govacs.orgmonash.eduescholarship.orgresearchgate.net |
| Z-Phe-Arg-AMC | 4.6 | Higher than at pH 7.2 | nih.govacs.orgmonash.eduescholarship.orgresearchgate.net |
Deubiquitinating Enzymes (DUBs) and Related Gly-Gly-Arg-AMC Derivatives
Deubiquitinating enzymes (DUBs) are proteases that cleave ubiquitin from target proteins or ubiquitin chains. The C-terminus of ubiquitin has the sequence -Leu-Arg-Gly-Gly. This has led to the development of fluorogenic substrates that mimic this sequence to assay DUB activity.
While this compound itself is not the primary substrate for DUBs, derivatives containing the Gly-Gly-Arg-AMC moiety are relevant. For instance, Z-Arg-Leu-Arg-Gly-Gly-AMC (Z-RLRGG-AMC) is a fluorogenic substrate for isopeptidase T and other ubiquitin C-terminal hydrolases (UCHs). acs.org The cleavage of the amide bond after the final glycine (B1666218) releases the fluorophore.
Studies have shown that some DUBs, such as ZUFSP and Mug105, are highly active against RLRGG-AMC. nih.gov The kinetic parameters for the cleavage of RLRGG-AMC by these enzymes have been determined, demonstrating the utility of such substrates in characterizing DUB activity.
Below is a data table summarizing the kinetic parameters for the cleavage of RLRGG-AMC by select deubiquitinating enzymes.
| Enzyme | Km (μM) | kcat (s⁻¹) | Source |
| ZUFSP | 50.4 | 4.9 | nih.gov |
| Mug105 | 12.2 | 7.2 | nih.gov |
Quantitative Methodologies Utilizing Cbz Gly Gly Dl Arg Amc in Protease Assays
Fluorometric Assay Principles for Real-Time Protease Activity Monitoring
Fluorometric assays employing substrates like Cbz-Gly-Gly-DL-Arg-AMC are a cornerstone of real-time protease activity monitoring. The underlying principle of these assays is based on the phenomenon of fluorescence resonance energy transfer (FRET) or, more simply, the quenching of a fluorophore until it is liberated by enzymatic action.
The this compound molecule consists of a peptide sequence (Gly-Gly-DL-Arg) recognized by specific proteases, linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact, conjugated form, the fluorescence of the AMC group is minimal. However, upon proteolytic cleavage of the amide bond between the arginine residue and the AMC moiety, the AMC is released. evitachem.com This unconjugated AMC is highly fluorescent, and its release can be monitored in real-time by detecting the increase in fluorescence intensity. evitachem.com
The fluorescence of the liberated AMC is typically measured at an excitation wavelength of approximately 360-380 nm and an emission wavelength of around 460 nm. evitachem.commedchemexpress.com This continuous assay method allows for the rapid and convenient kinetic evaluation of proteases. The rate of the increase in fluorescence is directly proportional to the rate of substrate hydrolysis and, consequently, to the activity of the protease under investigation. This real-time monitoring provides a dynamic view of enzyme kinetics, which is crucial for determining initial reaction velocities and for studying the effects of inhibitors or activators on protease function.
Table 1: Spectroscopic Properties of this compound and Free AMC
| Compound | Excitation Max (nm) | Emission Max (nm) | Fluorescence |
|---|---|---|---|
| Intact this compound | ~325 | ~400 | Low |
| Free AMC (post-cleavage) | ~350-380 | ~450-460 | High |
This table illustrates the shift in fluorescence properties upon enzymatic cleavage of the substrate, which is the fundamental principle of the assay.
Optimization of Reaction Conditions for this compound Hydrolysis
The efficiency of this compound hydrolysis by proteases is highly dependent on the reaction conditions. Optimizing these parameters is critical for achieving maximal assay sensitivity and reproducibility.
Similarly, temperature affects the rate of enzymatic reactions, with activity generally increasing with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. Most assays are conducted at a constant temperature, often between 25°C and 37°C, to ensure consistent results. medchemexpress.com
Table 2: Representative pH and Temperature Profile for a Trypsin-like Protease Acting on this compound
| pH | Relative Activity (%) at 37°C | Temperature (°C) | Relative Activity (%) at pH 8.0 |
|---|---|---|---|
| 6.0 | 45 | 20 | 60 |
| 7.0 | 85 | 25 | 75 |
| 7.5 | 95 | 30 | 88 |
| 8.0 | 100 | 37 | 100 |
| 8.5 | 92 | 40 | 96 |
| 9.0 | 78 | 45 | 85 |
| 10.0 | 55 | 50 | 65 |
This table provides illustrative data on how pH and temperature can affect the enzymatic cleavage of this compound, with optimal conditions typically found around pH 8.0 and 37°C for many trypsin-like proteases.
The rate of an enzymatic reaction is directly proportional to the concentration of the enzyme, provided that the substrate concentration is not a limiting factor. nih.gov This relationship is fundamental to enzyme assays, as it allows for the determination of enzyme concentration or activity based on the rate of substrate conversion. When using this compound, increasing the concentration of the protease will result in a more rapid increase in fluorescence, reflecting a higher rate of AMC release. This linear relationship holds true under initial velocity conditions, where only a small fraction of the substrate (typically less than 10-15%) has been converted to product. researchgate.net
It is important to select an enzyme concentration that yields a linear reaction rate over a convenient time course for measurement. If the enzyme concentration is too high, the substrate will be rapidly depleted, and the reaction rate will no longer be linear. Conversely, if the enzyme concentration is too low, the signal may be difficult to distinguish from the background noise.
Table 3: Effect of Enzyme Concentration on the Rate of this compound Hydrolysis
| Enzyme Concentration (nM) | Initial Reaction Rate (RFU/min) |
|---|---|
| 0 | 5 |
| 1 | 55 |
| 2 | 108 |
| 4 | 215 |
| 8 | 425 |
| 16 | 840 |
This table demonstrates the direct proportionality between enzyme concentration and the initial rate of substrate hydrolysis, as measured by the increase in relative fluorescence units (RFU) per minute. This data is representative of a typical enzyme titration experiment.
Application in Thrombin Generation Assays (TGA)
This compound is extensively used to measure thrombin generation in different types of plasma preparations, primarily platelet-rich plasma (PRP) and platelet-poor plasma (PPP). medchemexpress.com Assays in PPP assess the potential of the plasma's coagulation factors to generate thrombin, with the necessary platelet-surface phospholipids (B1166683) being supplied artificially. mdpi.com In contrast, assays conducted in PRP provide a more physiological representation by including the contribution of the individual's own platelets, which play a crucial role in amplifying thrombin generation. mdpi.comnih.gov
The standard procedure for thrombin generation assays in both PRP and PPP involves triggering coagulation, typically with tissue factor and calcium chloride, in the presence of the this compound substrate. mdpi.com For PRP, fresh samples are used with platelet counts often adjusted to a standardized concentration (e.g., 150,000 platelets/µL) to ensure consistency. mdpi.com PPP assays are commonly performed on frozen and thawed plasma, with the addition of a standardized concentration of phospholipids to substitute for the platelet surface. mdpi.com
Research comparing thrombin generation in these two sample types reveals significant differences in key parameters, underscoring the contribution of platelets to the coagulation process. A study by Sharma et al. investigated thrombin generation in both PRP and PPP from healthy controls and individuals with platelet function disorders (PFD). The results highlighted distinct profiles for each plasma type.
| Parameter | PRP (Median) | PPP (Median) |
|---|---|---|
| Endogenous Thrombin Potential (ETP, nmol L-1*min) | ~1750 | ~1500 |
| Peak Thrombin (nmol L-1) | ~300 | ~200 |
| Lag Time (min) | ~4 | ~5 |
| Time to Peak (min) | ~7 | ~8 |
As the data indicates, PRP generally exhibits a higher endogenous thrombin potential (ETP) and peak thrombin concentration, along with shorter lag times and times to peak, when compared to PPP from the same subjects. nih.govumich.edu This demonstrates the procoagulant activity of platelets in accelerating and amplifying the generation of thrombin.
The accuracy and consistency of thrombin generation assays using this compound are dependent on the correct selection of spectrophotometric wavelengths for excitation (Ex) and emission (Em). The goal is to maximize the fluorescent signal from the released AMC while minimizing interference from the uncleaved substrate and other plasma components. researchgate.net
The uncleaved this compound substrate itself possesses a low level of innate fluorescence at a different spectrum from free AMC. researchgate.netresearchgate.net Research by Jackson et al. systematically investigated the fluorescence spectra of both the substrate and free AMC and evaluated the impact of various Ex/Em wavelength pairs on the resulting thrombin generation curves. researchgate.net
The peak fluorescence for free AMC was identified at an Ex/Em of 360 nm/440 nm. researchgate.netresearchgate.net In contrast, the uncleaved substrate showed its maximum fluorescence at an Ex/Em of 300 nm/390 nm. researchgate.netresearchgate.net The study found that interference from the substrate's fluorescence can be effectively eliminated by using an emission wavelength above 430 nm. researchgate.netresearchgate.net
| Compound | Peak Excitation (Ex) | Peak Emission (Em) | Notes |
|---|---|---|---|
| Free AMC (7-amino-4-methylcoumarin) | 360 nm | 440 nm | Provides the highest signal for the product of substrate cleavage. researchgate.net |
| This compound (Uncleaved Substrate) | 300 nm | 390 nm | Produces a low fluorescence signal that can interfere with the assay if not properly filtered. researchgate.net |
| Recommended Assay Wavelengths | 360 nm - 390 nm | 440 nm - 460 nm | Maximizes AMC signal while minimizing substrate fluorescence and plasma background. nih.govresearchgate.net |
These findings highlight the importance of standardized wavelength settings for ensuring the reproducibility and comparability of thrombin generation data across different laboratories and studies. The choice of Ex/Em wavelengths can influence the shape of the thrombin generation curve and must be carefully considered and reported in quantitative studies. researchgate.net
Enzyme Kinetics and Mechanistic Elucidation Via Cbz Gly Gly Dl Arg Amc Hydrolysis
Determination of Michaelis-Menten Kinetic Parameters (K_M, k_cat)
The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction rate (V₀), substrate concentration ([S]), and two key parameters: the Michaelis constant (K_M) and the catalytic constant (k_cat). nih.govlibretexts.org The hydrolysis of Cbz-Gly-Gly-DL-Arg-AMC is frequently used to determine these parameters for various proteases.
The Michaelis constant (K_M) represents the substrate concentration at which the reaction rate is half of its maximum value (Vmax). sketchy.comlibretexts.org It is an inverse measure of the enzyme's apparent affinity for the substrate; a lower K_M indicates a higher affinity, meaning the enzyme can become saturated at lower substrate concentrations. sketchy.comlibretexts.org The catalytic constant (k_cat) , also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. libretexts.orgyoutube.com It is a measure of the enzyme's maximum catalytic efficiency. sketchy.com
To determine these parameters, researchers measure the initial rates of this compound hydrolysis at various substrate concentrations while keeping the enzyme concentration constant. The data are then plotted as reaction rate versus substrate concentration, which typically yields a hyperbolic curve. sketchy.com Non-linear regression analysis of this plot to the Michaelis-Menten equation allows for the direct calculation of Vmax and K_M. scispace.com The k_cat value is subsequently calculated by dividing Vmax by the total enzyme concentration ([E]t). youtube.com
The ratio of k_cat to K_M is known as the specificity constant or catalytic efficiency. This value reflects how efficiently an enzyme can convert a substrate into a product, taking into account both binding affinity (K_M) and catalytic rate (k_cat). youtube.com It is particularly useful for comparing the preference of a single enzyme for different substrates or the efficiency of different enzymes on the same substrate.
Below is a representative data table illustrating the kinetic parameters for the hydrolysis of a generic fluorogenic substrate by different proteases, based on typical findings in the literature.
| Enzyme | K_M (μM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) |
|---|---|---|---|
| Trypsin | 50 | 150 | 3.0 x 10⁶ |
| Thrombin | 25 | 80 | 3.2 x 10⁶ |
| Urokinase | 150 | 120 | 8.0 x 10⁵ |
| Plasmin | 200 | 95 | 4.8 x 10⁵ |
Steady-State Kinetic Analysis of Protease-Substrate Interactions
Steady-state kinetic analysis is the experimental approach used to determine the Michaelis-Menten parameters. This analysis operates under the assumption that the concentration of the enzyme-substrate (ES) complex remains relatively constant over the period of measurement. libretexts.org The hydrolysis of this compound is well-suited for this analysis because the release of AMC can be monitored continuously, allowing for precise measurement of initial reaction velocities. nih.gov
The experimental procedure involves several steps:
A series of reaction mixtures are prepared with a fixed concentration of the protease in an appropriate buffer.
Varying concentrations of the this compound substrate are added to initiate the reaction. scispace.com
The increase in fluorescence, corresponding to the concentration of released AMC, is monitored over time using a spectrofluorometer, typically with an excitation wavelength around 380 nm and an emission wavelength around 460 nm. nih.gov
The initial velocity (V₀) for each substrate concentration is determined from the initial linear portion of the fluorescence-versus-time plot.
These initial velocities are then plotted against their corresponding substrate concentrations to generate a Michaelis-Menten curve.
This analysis provides a detailed picture of the interaction between the protease and this compound under specific experimental conditions (e.g., pH, temperature, ionic strength). libretexts.org The resulting K_M and k_cat values are fundamental for characterizing the enzyme's catalytic function and for studying the effects of inhibitors or activators on its activity.
Substrate Binding Site Analysis and Catalytic Mechanisms
The hydrolysis of this compound provides valuable insights into the specificity of the protease's substrate-binding site and the chemical mechanism of catalysis. The tripeptide sequence Gly-Gly-Arg is designed to interact with specific subsites within the enzyme's active site cleft.
The catalytic mechanism for the hydrolysis of the Arg-AMC bond by a serine protease involves a catalytic triad (B1167595) of amino acids (typically Asp, His, and Ser) in the active site. The process can be summarized as:
Acylation: The serine residue's hydroxyl group, made highly nucleophilic by the histidine and aspartate residues, attacks the carbonyl carbon of the arginine in the substrate. This forms a tetrahedral intermediate that resolves into an acyl-enzyme intermediate, releasing the AMC product. nih.gov
Deacylation: A water molecule, activated by the histidine residue, attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which then collapses, releasing the peptide portion of the substrate and regenerating the free, active enzyme.
Studies using analogs of this compound, where the amino acids at the P1, P2, or P3 positions are systematically varied, allow for a detailed mapping of the substrate-binding pockets and a quantitative assessment of the importance of each position for substrate recognition and turnover. researchgate.net
Cbz Gly Gly Dl Arg Amc in Protease Inhibitor Discovery and Characterization
Screening Platforms for Protease Inhibitor Identification
The quest for novel protease inhibitors, which are crucial for developing therapeutics for a wide range of diseases, often begins with the screening of large compound libraries. Fluorogenic substrates like Cbz-Gly-Gly-DL-Arg-AMC are central to these screening platforms due to their compatibility with high-throughput screening (HTS) formats. evitachem.comnih.gov
Assays are typically conducted in multi-well plates where the enzyme, substrate, and test compounds are combined. nih.gov The rate of AMC fluorescence release is measured over time. A decrease in the rate of fluorescence generation in the presence of a test compound indicates potential inhibition of the protease. This method is highly sensitive, quantitative, and adaptable to automation, making it ideal for primary screening of thousands of potential inhibitors.
For instance, Cbz-Gly-Gly-Arg-AMC has been employed as a candidate substrate in the development of biochemical assays to identify inhibitors of proteases like TMPRSS2, a key enzyme involved in viral entry. nih.gov Similarly, it is used in assays for enzymes such as thrombin, trypsin, and urokinase to screen for their respective inhibitors. evitachem.comnih.gov The straightforward "mix-and-read" nature of this assay minimizes complex procedures and allows for rapid identification of "hit" compounds that warrant further investigation.
Characterization of Inhibitor Potency (IC₅₀, Kᵢ values)
Following the identification of initial hits from a screening campaign, the next critical step is to quantify their potency. The two most common parameters used for this are the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).
The IC₅₀ value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. Using a substrate like this compound, this value is determined by measuring the enzyme's activity across a range of inhibitor concentrations. The resulting data are plotted as a dose-response curve, from which the IC₅₀ can be calculated. While IC₅₀ is a widely used measure of potency, its value can be influenced by assay conditions such as substrate and enzyme concentrations.
A more absolute measure of an inhibitor's potency is the inhibition constant (Kᵢ) . The Kᵢ represents the dissociation constant of the enzyme-inhibitor complex and reflects the intrinsic binding affinity of the inhibitor for the enzyme. For reversible inhibitors, the Kᵢ can be calculated from the IC₅₀ value, but this calculation requires knowledge of the substrate concentration and the Michaelis constant (Kₘ) of the substrate, according to the Cheng-Prusoff equation. nih.gov A lower Kᵢ value signifies a higher affinity of the inhibitor for the enzyme and thus greater potency.
| Compound | Target Protease | Measured IC₅₀ (µM) |
|---|---|---|
| Kojic Acid Derivative 1 | Human Neutrophil Elastase | 0.08 |
| Kojic Acid Derivative 2 | Trypsin | >100 |
| Canertinib | ErbB Receptors | 0.003 |
Elucidation of Inhibition Mechanisms: Reversible vs. Irreversible Inhibitors
Understanding how an inhibitor interacts with its target protease is fundamental to drug development. Assays utilizing this compound are instrumental in distinguishing between the two primary modes of inhibition: reversible and irreversible.
Reversible inhibitors bind to the enzyme through non-covalent interactions and can readily dissociate from the enzyme-inhibitor complex. Their effect can be overcome by increasing the substrate concentration if the inhibition is competitive.
Irreversible inhibitors , often called inactivators, typically form a stable, covalent bond with a key amino acid residue in the enzyme's active site, permanently disabling the enzyme. nih.gov
The kinetics of the enzymatic reaction in the presence of an inhibitor, monitored by the fluorescence of cleaved AMC, provide the data necessary to determine the mechanism of action.
Competitive inhibition occurs when an inhibitor and a substrate compete for the same binding site on the enzyme (the active site). nih.gov The inhibitor's structure often mimics that of the natural substrate. In kinetic studies using this compound, competitive inhibition is identified by observing how the inhibitor's potency changes as the substrate concentration is varied. A hallmark of competitive inhibition is that the apparent Kₘ for the substrate increases in the presence of the inhibitor, while the maximum reaction velocity (Vₘₐₓ) remains unchanged. The inhibitory effect can be surmounted at very high substrate concentrations.
In non-competitive inhibition, the inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). nih.gov This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether a substrate is already bound. A true non-competitive inhibitor reduces the Vₘₐₓ without affecting the Kₘ of the substrate.
Mixed-type inhibition is a more general case where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This type of inhibition affects both the Kₘ and the Vₘₐₓ. By systematically varying the concentrations of both the inhibitor and the substrate (this compound) and analyzing the resulting reaction rates, researchers can precisely categorize the inhibitor's mechanism. nih.gov
The characterization of irreversible inhibitors involves a different set of kinetic parameters. The process is typically modeled as a two-step mechanism: an initial, reversible binding of the inhibitor (I) to the enzyme (E) to form a non-covalent complex (E·I), followed by an irreversible, covalent modification step that inactivates the enzyme (E-I).
E + I <=> E·I -> E-I
| Parameter | Definition | Significance |
|---|---|---|
| Kᵢ | Inhibition constant; dissociation constant for the initial non-covalent enzyme-inhibitor complex. | Measures the initial binding affinity. A lower Kᵢ indicates tighter binding. |
| kᵢₙₐ꜀ₜ | Maximum rate of inactivation; the first-order rate constant for covalent bond formation at saturating inhibitor concentrations. | Reflects the chemical reactivity of the inhibitor once bound to the enzyme. |
| kᵢₙₐ꜀ₜ/Kᵢ | Second-order rate constant of inactivation. | Represents the overall efficiency of the irreversible inhibitor, combining both binding and reactivity. It is the most important parameter for comparing potency. domainex.co.uk |
Development and Evaluation of Activity-Based Probes (ABPs) using Arg-AMC Scaffolds
Activity-based probes (ABPs) are powerful chemical tools used in proteomics to profile the functional state of enzymes within complex biological systems. nih.gov A typical ABP consists of three components: a recognition element (or binding group) that directs the probe to a specific enzyme or enzyme family, a reactive group (or "warhead") that forms a covalent bond with the active site of the target, and a reporter tag (e.g., a fluorophore or biotin) for detection and purification. nih.gov
The peptide sequence of a specific substrate like Cbz-Gly-Gly-Arg-AMC serves as an excellent foundation for designing the recognition element of an ABP. The Arg residue, which is the cleavage site (P1 position) for trypsin-like proteases, provides the specificity. To convert this substrate scaffold into an ABP, the cleavable AMC group is replaced with a warhead—an electrophilic group that can react with the nucleophilic residue (e.g., serine or cysteine) in the protease's active site. nih.govresearchgate.net
For example, a vinyl sulfone or an epoxide could be used as a warhead to target cysteine proteases. nih.gov The resulting probe would selectively bind to and covalently label active proteases that recognize the Arg-Gly-Gly sequence. Attaching a reporter tag, such as a rhodamine or BODIPY fluorophore, to the N-terminus (in place of or in addition to the Cbz group) would allow for the visualization and quantification of active enzyme populations in cells or tissues. stanford.edursc.org Therefore, the knowledge gained from the specificity of substrates like this compound directly informs the rational design of sophisticated probes for functional enzyme profiling.
Structure-Activity Relationship (SAR) Studies of Protease Inhibitors
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. rjpbr.com They involve synthesizing a series of compounds with systematic structural modifications to investigate how these changes affect their biological activity. rjpbr.com In the context of protease inhibitors, SAR studies aim to identify the chemical moieties and structural features that are crucial for potent and selective inhibition.
The fluorogenic substrate Cbz-Gly-Gly-Arg-AMC is instrumental in these studies as a tool to measure the inhibitory potency of newly synthesized compounds. qub.ac.uk A key application is in kinetic assays to determine inhibitor constants such as K_i (inhibition constant) and k_3 (inactivation rate constant) for irreversible inhibitors. qub.ac.uk For instance, in a study developing novel peptide-based irreversible inhibitors for trypsin-like serine proteases, Cbz-Gly-Gly-Arg-AMC was used as the substrate to monitor the enzyme's activity in the presence of various concentrations of the new compounds. qub.ac.uk The rate of fluorescence increase, resulting from the cleavage of the AMC group, is measured over time. qub.ac.uk A decrease in the rate of substrate hydrolysis in the presence of an inhibitor indicates its efficacy.
By comparing the kinetic parameters of a series of structurally related inhibitors, researchers can deduce critical SAR insights. For example, modifications to the peptide backbone, the nature of the warhead group (for covalent inhibitors), or the side chains of the amino acid residues can be systematically varied. The resulting changes in inhibitory activity, as measured using Cbz-Gly-Gly-Arg-AMC, provide a clear picture of the structural requirements for optimal interaction with the protease's active site.
A study on novel N-hydroxysuccinimide (NHS) carbamate-based inhibitors for trypsin provides a concrete example of this application. The inhibitory potential of five novel peptide inhibitors was evaluated using Cbz-Gly-Gly-Arg-AMC as the competing substrate. The resulting kinetic constants revealed the structure-activity relationships within this series of compounds. qub.ac.uk
Table 1: Kinetic Constants for the Inhibition of Trypsin by Novel Peptide Inhibitors qub.ac.uk
| Compound | K_i (μM) | k_3 (s⁻¹) | k_3/K_i (M⁻¹s⁻¹) |
| NAP851 | 16.0 ± 2.0 | 0.0033 ± 0.0002 | 206 |
| NAP966 | 13.0 ± 2.0 | 0.0031 ± 0.0002 | 238 |
| NAP897 | 1.8 ± 0.3 | 0.0031 ± 0.0001 | 1722 |
| NAP884 | 0.9 ± 0.2 | 0.0032 ± 0.0001 | 3556 |
| NAP858 | 1.2 ± 0.2 | 0.0034 ± 0.0001 | 2833 |
This table illustrates how kinetic data, obtained using Cbz-Gly-Gly-Arg-AMC, allows for the direct comparison of inhibitor potency, thereby elucidating the structure-activity relationships.
Computational Approaches for Inhibitor-Enzyme Docking and Simulation
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, have become indispensable tools in modern drug discovery. These approaches provide valuable insights into the molecular interactions between an inhibitor and its target enzyme, guiding the rational design of more potent and selective compounds.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein (receptor), to form a stable complex. nih.gov The goal of molecular docking is to predict the binding mode and affinity of a ligand to a target protein. In the context of protease inhibitors, docking studies can elucidate how an inhibitor fits into the active site of a protease and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to its binding. nih.gov
For example, a computational study on the substrate specificity of a cysteine protease from Zea mays utilized molecular docking to analyze the binding of various amino acid-AMC substrates, including Arg-AMC, to the enzyme's active site. nih.gov The docking scores, which represent the predicted binding affinity, helped to determine the enzyme's preference for certain amino acids at specific positions. nih.gov This same principle is applied to study how inhibitors bind. A model of this compound could be docked into the active site of a target protease to understand the substrate's binding mode. Subsequently, potential inhibitors can be docked to compare their binding poses and predicted affinities relative to the substrate.
In a typical workflow, a promising inhibitor identified through screening or initial docking studies is subjected to MD simulations in complex with the target protease. The simulation trajectory provides data on parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which indicate the stability of the complex and the flexibility of different protein regions, respectively.
Table 2: Illustrative Output of a Molecular Docking Study
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues |
| Arg-AMC | -10.4 | Gln143, Cys149 |
| His-AMC | -6.4 | Gln143, Gly191 |
| Lys-AMC | -6.1 | Asp190, Gly147 |
This table provides a simplified example of the type of data generated from a molecular docking study, showing how different ligands can be ranked based on their predicted binding affinity and key interactions with the enzyme's active site. nih.gov
By combining the experimental data from SAR studies using this compound with the detailed molecular insights from computational docking and simulation, researchers can build a comprehensive understanding of the principles governing inhibitor potency and selectivity. This integrated approach accelerates the drug discovery process by enabling the rational design of more effective protease inhibitors.
Advanced Research Perspectives and Emerging Applications of Cbz Gly Gly Dl Arg Amc
Structural Biology Insights from Enzyme-Substrate/Inhibitor Co-Crystallization (Contextual with similar compounds)
While specific co-crystallization studies involving Cbz-Gly-Gly-DL-Arg-AMC are not extensively documented in publicly available literature, the principles of enzyme-substrate and enzyme-inhibitor co-crystallization using analogous compounds provide significant insights. These studies are fundamental to understanding the molecular interactions that govern substrate recognition and catalysis.
By crystallizing a protease in complex with a substrate analog or an inhibitor, researchers can obtain a high-resolution, three-dimensional snapshot of the active site. This structural data reveals:
Specificity Determinants: How the amino acid residues in the enzyme's binding pocket (specifity pockets) interact with the peptide backbone and the specific side chains (P1, P2, P3, etc.) of the substrate. For a substrate like this compound, the interactions with the P1 Arginine residue are of particular interest for trypsin-like serine proteases.
Catalytic Mechanism: The precise orientation of the substrate's scissile bond relative to the catalytic residues (e.g., the catalytic triad (B1167595) in serine proteases) can be visualized.
Conformational Changes: Substrate binding can induce conformational changes in the enzyme, which can be crucial for catalytic activity. Co-crystallization can capture these changes.
For instance, structure-guided mutagenesis has been used to alter the substrate preference of proteases like the West Nile Virus NS3 protease. By mutating residues in the substrate-binding pocket, researchers successfully transformed its specificity to resemble that of the Dengue Virus protease, demonstrating that structural understanding can be used to engineer enzyme function. asm.org This work underscores the value of structural data that could be obtained from co-crystallizing an enzyme with this compound or similar molecules.
The table below summarizes key interactions that are typically elucidated from such co-crystallization studies.
| Interaction Type | Substrate Moiety | Enzyme Residues Involved (Examples) | Significance |
| Ionic Bonding | P1 Arginine | Aspartate (e.g., Asp189 in trypsin) | Primary determinant of specificity for cleaving after basic residues. |
| Hydrogen Bonding | Peptide Backbone | Main-chain atoms of the enzyme active site | Orients the substrate correctly for cleavage. |
| Hydrophobic Interactions | Cbz protecting group | Apolar residues in the S3/S4 pocket | Contributes to binding affinity and positioning. |
| van der Waals Forces | Entire substrate | Multiple residues in the binding cleft | Stabilizes the enzyme-substrate complex. |
This table is illustrative of the types of insights gained from co-crystallization studies of proteases with peptide-based substrates.
Development of Genetically Encoded Fluorescent Sensors Based on Arg-AMC Motifs
The principles behind the cleavage of small molecule substrates like this compound are being adapted to create sophisticated, genetically encoded fluorescent sensors for monitoring protease activity in living cells. nih.gov These biosensors provide unparalleled spatial and temporal resolution of enzymatic processes within their native cellular environment. addgene.org
A common design for these sensors involves Förster Resonance Energy Transfer (FRET). mdpi.com In a typical FRET-based protease sensor, two different fluorescent proteins (e.g., a cyan fluorescent protein, CFP, and a yellow fluorescent protein, YFP) are joined by a linker peptide. This linker contains a specific cleavage sequence recognized by the protease of interest, such as a Gly-Gly-Arg motif.
Mechanism of Action:
Intact Sensor (No Protease Activity): When the sensor is intact, the two fluorescent proteins are in close proximity. Exciting the donor fluorophore (CFP) results in energy transfer to the acceptor fluorophore (YFP), leading to YFP emission.
Cleaved Sensor (Protease Activity): When the target protease is active, it cleaves the linker sequence. This separates the donor and acceptor fluorophores. Now, exciting the donor (CFP) results in CFP emission, as FRET can no longer occur.
By measuring the ratio of acceptor to donor fluorescence, researchers can quantify the level of protease activity in real-time and in specific subcellular locations. mdpi.com While small molecule substrates like this compound report on the general activity of proteases that recognize Arg, genetically encoded sensors can be designed with highly specific linker sequences to monitor a single protease.
The table below compares the features of small molecule fluorogenic substrates and genetically encoded FRET sensors.
| Feature | This compound | Genetically Encoded FRET Sensor |
| Delivery | Added exogenously to samples (lysates or purified enzymes). | Encoded by DNA and expressed directly within living cells. |
| Specificity | Reports activity of a class of proteases (e.g., trypsin-like). | Can be engineered for high specificity to a single protease. |
| Application | In vitro assays, high-throughput screening. | Live-cell imaging, in vivo studies. |
| Readout | Increase in single fluorescence signal. | Ratiometric change in two fluorescence signals (FRET). |
| Spatiotemporal Resolution | Limited (reports on bulk sample activity). | High (can be targeted to specific organelles). |
Future Directions in Substrate Engineering for Enhanced Specificity or Sensitivity
The future of protease research relies on the development of increasingly sophisticated substrates. Engineering substrates like this compound to have enhanced specificity or sensitivity is a key area of research, driven by both rational design and directed evolution approaches. nih.gov
Enhanced Specificity: The challenge with simple peptide substrates is that they can often be cleaved by multiple proteases with similar primary specificity (e.g., many proteases cleave after Arginine). Future engineering efforts aim to:
Incorporate Unnatural Amino Acids: Introducing non-proteinogenic amino acids into the peptide sequence can create unique interactions with the target protease's active site, reducing off-target cleavage.
Extend Peptide Length: Moving beyond tri- or tetrapeptides to include residues that interact with enzyme subsites further from the catalytic center (S4, S5, and beyond) can dramatically increase specificity. nih.gov
Structure-Based Design: Using computational modeling and structural biology data, substrates can be rationally designed to fit perfectly into the active site of a single target protease while sterically clashing with the active sites of others. pnas.org
Enhanced Sensitivity: Improving the sensitivity of fluorogenic substrates allows for the detection of very low levels of protease activity.
Optimized Fluorophores: Developing new coumarin (B35378) derivatives or other fluorophores with higher quantum yields and lower background fluorescence can improve the signal-to-noise ratio. nih.gov
Enzyme-Activated Substrates: Designing "pro-substrates" that require an initial activation step by the target enzyme before they can be cleaved to release the fluorophore could reduce non-enzymatic hydrolysis and increase sensitivity.
The table below summarizes emerging strategies in substrate engineering.
| Strategy | Goal | Approach |
| Rational Design | Specificity/Sensitivity | Use of computational models and enzyme structures to predict optimal peptide sequences and modifications. pnas.org |
| Combinatorial Libraries | Specificity | Synthesis and screening of vast libraries of peptides containing natural and unnatural amino acids to identify highly specific sequences. |
| Directed Evolution | Specificity | Using techniques like phage display to evolve peptide substrates with high affinity and specificity for a target protease. |
| Fluorophore Chemistry | Sensitivity | Synthesizing novel fluorescent reporter groups with improved photophysical properties (e.g., higher brightness, longer emission wavelengths). |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
